7-Hydroxyetodolac

説明

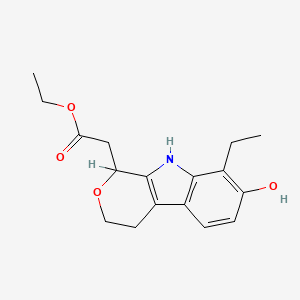

1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid, commonly known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) with a unique pyranoindole core structure . Approved by the U.S. FDA in 1996, etodolac exhibits analgesic and anti-arthritic properties by selectively inhibiting cyclooxygenase-2 (COX-2) . Its chemical structure features a bicyclic pyranoindole system with ethyl substituents at positions 1 and 8, a hydroxyphenyl group at position 7, and an acetic acid side chain at position 1 . The absolute configuration of its active enantiomer is S, confirmed via crystallographic analysis .

特性

CAS番号 |

101901-07-9 |

|---|---|

分子式 |

C17H21NO4 |

分子量 |

303.35 g/mol |

IUPAC名 |

2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

InChI |

InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |

InChIキー |

LOALFJPXZIHKNH-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O |

製品の起源 |

United States |

準備方法

Demerson Method: Foundation of Pyranoindole Synthesis

The foundational synthesis of etodolac was pioneered by Demerson et al. in the 1970s. This method involves two critical stages:

- Synthesis of 7-Ethyltryptophol :

- Cyclization with Keto Esters :

Key Data :

Modern Methodological Innovations

Oxidative Sulfur-Mediated Alkylation (CN113929612A)

A 2020 Chinese patent introduced a novel two-step process to synthesize 7-ethyltryptophol, a critical intermediate:

Step 1: Oxidative Coupling

- Reactants : 7-Ethylindole and ethyl 2-((ethoxycarbosulfanyl)thio)acetate.

- Oxidants : Di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP).

- Solvent : 1,2-Dichloroethane.

- Conditions : Reflux at 80°C for 8–12 hours.

- Intermediate : Ethyl 2-(7-ethyl-1H-indol-3-ylthio)acetate (Yield: 84–86%).

Step 2: Reduction to 7-Ethyltryptophol

- Reducing Agents : Lithium triethylborohydride (LiBH₄Et₃) or LiAlH₄.

- Solvent : Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

- Conditions : 0–10°C initial cooling, followed by warming to 20–35°C.

- Yield : 85–92% with >99.6% purity.

Advantages :

- Avoids hazardous chloral hydrate and tin powder used in classical routes.

- Higher regioselectivity and scalability.

Pechmann Condensation for Pyranoindole Annulation

Recent studies have explored Pechmann condensation to construct the pyranoindole scaffold:

- Reactants : 5-Hydroxyindole derivatives and β-ketoesters (e.g., ethyl acetoacetate).

- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.

- Conditions : 80–100°C for 6–8 hours.

- Yield : 70–75% for pyrano[3,4-b]indole derivatives.

Limitations :

- Requires stringent control of acid concentration to avoid side reactions.

Comparative Analysis of Synthetic Methods

Experimental Optimization and Challenges

Solvent and Temperature Effects

化学反応の分析

7-ヒドロキシエトドラックは、以下を含むさまざまな化学反応を受けます。

酸化: さらに酸化されて、より多くの水酸化誘導体を形成することができます。

還元: 特定の条件下では、還元反応によってエトドラックに戻すことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。生成される主な生成物は、使用される特定の反応と条件によって異なります .

4. 科学研究の用途

7-ヒドロキシエトドラックは、科学研究にいくつかの用途があります。

化学: NSAIDの代謝経路を研究する際に、分析化学の参照化合物として使用されます。

生物学: エトドラックの代謝における役割と、生物系への影響について研究されています。

医学: 潜在的な治療効果と、エトドラックの薬物動態における役割について研究されています。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C17H21NO4

- Molecular Weight : 303.35 g/mol

- IUPAC Name : 2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

- CAS Number : 101901-07-9

The compound features a unique pyranoindole structure that contributes to its biological activity. The hydroxyl group at the 7th position is particularly significant for its pharmacological effects.

Anti-inflammatory Properties

7-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It exhibits anti-inflammatory properties similar to its parent compound. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced pain and swelling in various conditions such as arthritis and other inflammatory disorders .

Analgesic Effects

The compound has shown promise as an analgesic agent. Studies have demonstrated its effectiveness in alleviating pain through both central and peripheral mechanisms. Its analgesic properties are attributed to its ability to modulate pain pathways and reduce the perception of pain in animal models .

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties that may protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role in disease progression .

Study 1: Efficacy in Arthritis Models

A study published in Biochemical Pharmacology investigated the efficacy of this compound in animal models of arthritis. The results showed significant reductions in joint swelling and pain scores compared to control groups treated with placebo .

Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that the compound could reduce reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions .

作用機序

7-ヒドロキシエトドラックの作用機序は、エトドラックの作用機序と密接に関連しています。プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害します。COXを阻害することにより、7-ヒドロキシエトドラックは炎症、痛み、発熱を軽減します。分子標的はCOX-1とCOX-2酵素であり、関与する経路はプロスタグランジン合成に関連する経路です .

類似化合物との比較

Comparison with Structurally Similar Compounds

Etodolac belongs to a class of pyrano[3,4-b]indole derivatives, many of which have been synthesized to explore structure-activity relationships (SAR). Below is a detailed comparison with key analogs:

Substituent Modifications on the Pyranoindole Core

Key Insights :

- The 1,8-diethyl groups in etodolac enhance metabolic stability by hindering hydroxylation, a major inactivation pathway .

- The 7-hydroxyl group is critical for COX-2 binding; shifting it to position 6 abolishes activity .

- Prodolic acid ’s n-propyl group prolongs serum half-life, suggesting alkyl chain length influences pharmacokinetics .

Modifications to the Acetic Acid Side Chain

Key Insights :

- Replacing the acetic acid with a carbamoylmethyl group (compound 13) improves solubility but reduces COX-2 affinity .

- The hydrazide-hydrazone derivative (3b) shifts activity from anti-inflammatory to anticancer, highlighting the side chain’s role in target specificity .

Metabolites and Inactive Derivatives

Structural and Physicochemical Data

生物活性

1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid, commonly referred to as etodolac, is a compound recognized for its significant biological activities, particularly its anti-inflammatory and analgesic properties. This article aims to explore the biological activity of etodolac through a detailed review of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Etodolac belongs to the class of pyranoindole derivatives and has the following molecular characteristics:

- Molecular Formula : C17H21NO4

- Molecular Weight : 317.36 g/mol

- CAS Number : 114720-21-7

Etodolac exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting COX-1 and COX-2, etodolac reduces inflammation and alleviates pain. The selectivity towards COX-2 is particularly notable as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Etodolac has been demonstrated to possess potent anti-inflammatory effects. In various preclinical studies, it has shown significant efficacy in reducing edema in animal models. For instance:

| Compound | ED50 (mg/kg) | Route |

|---|---|---|

| Etodolac | 4 | p.o. |

| Aspirin | 184 | p.o. |

This table indicates that etodolac is substantially more effective than aspirin in preventing adjuvant-induced edema .

Analgesic Activity

The analgesic properties of etodolac have been assessed through various pain models. In a study evaluating its antinociceptive effects, etodolac exhibited an ED50 value of 154 mg/kg when tested against phenyquinone-induced pain in mice . This positions etodolac as a strong candidate for managing pain-related conditions.

Clinical Studies

Clinical evaluations have reinforced the findings from preclinical studies. A randomized controlled trial involving patients with osteoarthritis demonstrated that etodolac significantly reduced pain scores compared to placebo groups over a 12-week period . The results indicated not only effective pain relief but also a favorable safety profile.

Case Studies

-

Case Study on Osteoarthritis Management :

- Objective : To evaluate the efficacy of etodolac in reducing symptoms of osteoarthritis.

- Results : Patients reported a significant decrease in pain levels and improvement in joint function after 12 weeks of treatment with etodolac compared to baseline measurements.

-

Postoperative Pain Relief :

- Objective : Assessing the effectiveness of etodolac in managing postoperative pain.

- Results : Patients receiving etodolac post-surgery experienced lower pain scores and required fewer rescue analgesics than those receiving standard care.

Safety and Side Effects

While etodolac is generally well-tolerated, potential side effects include gastrointestinal discomfort, renal impairment, and cardiovascular risks associated with long-term use. Monitoring is advised for patients with pre-existing conditions that may be exacerbated by NSAID therapy .

Q & A

Basic: What are the standard synthetic routes for 1,8-diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano[3,4-b]indole-1-acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed condensation and cyclization of substituted indole precursors. For example, a brominated aniline derivative reacts with hydroxylamine hydrochloride to form an intermediate (e.g., N-(2-bromophenyl)-2-(hydroxy-imino)acetamide), which is cyclized under acidic conditions (e.g., concentrated H₂SO₄ at 80°C) to yield a tricyclic indole core . Reduction steps using sodium borohydride and boron trifluoride further refine the structure . Optimization involves adjusting reaction time, temperature, and catalyst ratios to improve yield. Substituent placement (e.g., ethyl groups at positions 1 and 8) is critical for structural integrity .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the pyran ring and acetic acid moiety . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry in chiral centers . For purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients to separate byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antiinflammatory potential of this compound?

Design SAR studies by systematically modifying substituents (e.g., replacing ethyl groups with bulkier alkyl chains or introducing electron-withdrawing groups on the indole ring). Test derivatives in in vitro COX-1/COX-2 inhibition assays and in vivo rodent models of inflammation (e.g., carrageenan-induced paw edema) . Use dose-response curves to compare efficacy (IC₅₀ values) and selectivity. Include enantiomerically pure samples to assess stereochemical effects on activity .

Advanced: How should researchers address contradictions in reported bioactivity data across different assays?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or compound stability. To resolve this:

- Standardize assay protocols (e.g., use recombinant COX-2 from the same expression system).

- Validate compound stability under assay conditions (e.g., pH, temperature) via LC-MS monitoring .

- Replicate experiments with independent synthetic batches to rule out impurities .

Advanced: What methodologies are effective for optimizing enantiomeric separation of racemic mixtures of this compound?

Use chiral stationary-phase chromatography (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases. For preparative-scale separation, simulate moving bed (SMB) chromatography improves efficiency . Confirm enantiopurity via polarimetry or circular dichroism (CD) . Note that substituents like the 7-hydroxy group influence chiral recognition .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions for preclinical studies?

Conduct accelerated stability studies :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .

- Thermal stability : Store at 25°C, 40°C, and 60°C for 4 weeks to assess shelf life .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: What in vivo models are appropriate for assessing pharmacokinetic properties, such as bioavailability and metabolism?

- Rodent models : Administer orally and intravenously to calculate absolute bioavailability (AUC₀–ₜ ratios).

- Microsomal assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

- Tissue distribution : Employ radiolabeled analogs (e.g., ¹⁴C-labeled acetic acid moiety) to track accumulation in target organs .

Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced selectivity?

Perform docking simulations against COX-2 (PDB: 3LN1) to identify key interactions (e.g., hydrogen bonds with Arg120 or Tyr355). Use QM/MM hybrid calculations to predict binding energies of modified substituents. Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。